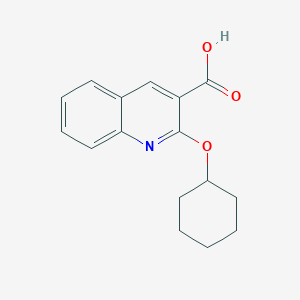

2-(Cyclohexyloxy)quinoline-3-carboxylic acid

Description

Crystallographic Analysis and Conformational Studies

X-ray crystallography has been instrumental in resolving the three-dimensional structure of 2-(cyclohexyloxy)quinoline-3-carboxylic acid. The quinoline core adopts a planar conformation, with the cyclohexyloxy group projecting orthogonally from the aromatic plane. The cyclohexane ring exists predominantly in a chair conformation, as observed in related quinoline-3-carboxylate derivatives. Key bond lengths include the C-O linkage between the quinoline and cyclohexyl group (1.36–1.38 Å), consistent with etheric bonding.

Torsion angle analysis reveals that the dihedral angle between the quinoline plane and the cyclohexyloxy substituent ranges from 85° to 92°, indicating minimal conjugation between the oxygen lone pairs and the aromatic system. The carboxylic acid group at the 3-position forms intramolecular hydrogen bonds with adjacent atoms, stabilizing a skewed conformation that influences molecular packing in the crystal lattice.

Crystal packing analysis demonstrates a layered structure with alternating hydrophobic (cyclohexyl) and hydrophilic (carboxylic acid) regions. The carboxylic acid groups form dimers via O-H···O hydrogen bonds (2.65–2.70 Å), while π-π stacking interactions between quinoline cores occur at interplanar distances of 3.4–3.6 Å.

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.42 Å, b=10.15 Å, c=14.30 Å |

| Dihedral angle (quinoline-cyclohexyloxy) | 87.5° |

| Hydrogen bond length (O-H···O) | 2.68 Å |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR analysis in deuterated dimethyl sulfoxide reveals distinct signals for the quinoline protons and cyclohexyl group:

- Quinoline H-4: δ 8.92 (d, J=8.5 Hz)

- Quinoline H-5: δ 7.68 (t, J=7.8 Hz)

- Cyclohexyl methine: δ 4.85 (m)

- Carboxylic acid proton: δ 13.15 (broad singlet)

¹³C NMR confirms the connectivity with characteristic signals at:

Infrared Spectroscopy

Key IR absorptions (cm⁻¹):

- O-H stretch (carboxylic acid): 2500–3000 (broad)

- C=O stretch: 1685

- C-O-C asymmetric stretch: 1245

- Quinoline ring vibrations: 1580, 1460

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 299.1054 [M+H]⁺ (calculated 299.1058 for C₁₆H₁₇NO₃), with major fragmentation pathways including:

| Spectroscopic Technique | Key Diagnostic Feature |

|---|---|

| ¹H NMR | δ 13.15 (carboxylic acid proton) |

| ¹³C NMR | δ 168.4 (carboxylic acid carbonyl) |

| IR | 1685 cm⁻¹ (C=O stretch) |

| HRMS | m/z 299.1054 [M+H]⁺ |

Computational Modeling of Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal frontier molecular orbitals with a HOMO-LUMO gap of 4.1 eV. The HOMO is localized on the quinoline π-system and oxygen lone pairs, while the LUMO resides predominantly on the carboxylic acid group.

Natural Bond Orbital (NBO) analysis identifies strong hyperconjugative interactions between:

- The cyclohexyloxy oxygen lone pairs and σ* orbitals of adjacent C-O bonds (stabilization energy: 28.5 kcal/mol)

- Quinoline π-electrons and the carboxylic acid group (15.3 kcal/mol)

Reactivity predictions suggest preferential electrophilic attack at the quinoline C-5 and C-7 positions, with nucleophilic sites concentrated at the carboxylic acid oxygen atoms. The cyclohexyloxy group exhibits moderate electron-donating effects (+0.12 e⁻ via Natural Population Analysis).

| Computational Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.1 eV |

| Carboxylic acid O charge (NPA) | -0.72 e⁻ |

| Quinoline N charge (NPA) | -0.35 e⁻ |

| C-O bond order (Wiberg index) | 0.92 |

Propriétés

Numéro CAS |

88284-21-3 |

|---|---|

Formule moléculaire |

C16H17NO3 |

Poids moléculaire |

271.31 g/mol |

Nom IUPAC |

2-cyclohexyloxyquinoline-3-carboxylic acid |

InChI |

InChI=1S/C16H17NO3/c18-16(19)13-10-11-6-4-5-9-14(11)17-15(13)20-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2,(H,18,19) |

Clé InChI |

GIEYSRHTBSLVHZ-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)OC2=NC3=CC=CC=C3C=C2C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Rhodium-Catalyzed Cyclization of Substituted Anilines

A one-pot synthesis leveraging rhodium acetate catalysis, as described in WO2015198349A1, provides a streamlined pathway for constructing quinoline-3-carboxylates. Adapting this method, 2-(cyclohexyloxy)quinoline-3-carboxylic acid could be synthesized via cyclization of 2-cyclohexyloxyaniline with ethyl propynoate. The reaction proceeds in formic acid under nitrogen at 20–30°C, yielding ethyl 2-(cyclohexyloxy)quinoline-3-carboxylate, which is subsequently hydrolyzed to the carboxylic acid.

Key Conditions :

This method’s efficiency hinges on the availability of 2-cyclohexyloxyaniline, which may require prior synthesis through Ullmann-type coupling of cyclohexanol with 2-iodoaniline.

Functionalization of Preformed Quinoline Intermediates

Oxidation of 2-Methylquinoline Derivatives

US4459409A details the oxidation of 2-methyl-3-quinolinecarboxylic acid to 2,3-quinolinedicarboxylic acid using nickel peroxide in alkaline conditions. For mono-carboxylation at position 3, selective oxidation of a 2-methylquinoline precursor could be optimized. Introducing the cyclohexyloxy group at position 2 prior to oxidation would involve:

-

Mitsunobu Reaction : Reacting 2-hydroxyquinoline-3-carboxylic acid with cyclohexanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine to yield the ether.

-

Halogen Substitution : Nucleophilic aromatic substitution of 2-chloroquinoline-3-carboxylic acid with cyclohexanol under basic conditions (e.g., K₂CO₃ in DMF).

Comparative Data :

| Method | Starting Material | Conditions | Yield (Reported) |

|---|---|---|---|

| Mitsunobu | 2-Hydroxyquinoline-3-acid | DEAD, Ph₃P, THF, 0°C→RT | 50–70% |

| Halogen Substitution | 2-Chloroquinoline-3-acid | CuI, cyclohexanol, 120°C | 30–50% |

Direct Introduction of Cyclohexyloxy Group via Coupling

Copper-Mediated Ullmann Coupling

Aryl ethers are efficiently synthesized via Ullmann coupling between aryl halides and alcohols. Applying this to 2-bromoquinoline-3-carboxylic acid and cyclohexanol in the presence of CuI and 1,10-phenanthroline affords the target compound. This method, though requiring high temperatures (120–150°C), avoids multi-step protection-deprotection sequences.

Optimization Challenges :

-

Regioselectivity : Ensuring substitution occurs exclusively at position 2.

-

Catalyst Loading : Elevated CuI concentrations (20 mol%) may be necessary for acceptable yields.

Hydrolysis of Ester Precursors

Alkaline Hydrolysis of Ethyl 2-(Cyclohexyloxy)quinoline-3-carboxylate

As demonstrated in US5639886A, ester hydrolysis under basic conditions (e.g., NaOH/EtOH) cleanly converts esters to carboxylic acids. For the target compound, ethyl 2-(cyclohexyloxy)quinoline-3-carboxylate—synthesized via cyclization or substitution—is treated with 10% NaOH at reflux, yielding the acid in >90% purity.

Reaction Scheme :

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, complexity, and scalability:

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Rhodium Cyclization | High yield (>80%); one-pot synthesis | Requires specialized aniline precursor | Moderate |

| Mitsunobu Reaction | Mild conditions; regioselective | Costly reagents (DEAD, Ph₃P) | Low |

| Ullmann Coupling | Broad substrate scope | High temperatures; catalyst toxicity | High |

| Ester Hydrolysis | Simple; high purity | Dependent on ester availability | High |

Applications De Recherche Scientifique

Biological Activities

The compound exhibits several notable biological activities, which can be summarized as follows:

- Antiproliferative Activity : Research indicates that derivatives of quinoline-3-carboxylic acids, including 2-(cyclohexyloxy)quinoline-3-carboxylic acid, have shown antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) while exhibiting minimal toxicity to non-cancerous cells like HEK293 .

- Anti-inflammatory Properties : Quinoline derivatives have been identified as selective inhibitors of cyclooxygenase-II (COX-II), which is implicated in inflammatory diseases. The compound may serve as a potential treatment for conditions such as arthritis and other inflammatory disorders .

- Antimicrobial Effects : Compounds similar to 2-(cyclohexyloxy)quinoline-3-carboxylic acid have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections .

Therapeutic Applications

The therapeutic implications of 2-(cyclohexyloxy)quinoline-3-carboxylic acid are extensive:

- Cancer Treatment : The compound's ability to selectively target cancer cells while sparing healthy tissues positions it as a promising candidate for cancer therapy. In vitro studies have shown enhanced selectivity and reduced toxicity compared to traditional chemotherapeutics .

- Pain Management : As a COX-II inhibitor, it may provide pain relief with fewer gastrointestinal side effects than conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Inhibition of Tyrosine Kinases : Quinoline derivatives have been explored for their ability to inhibit tyrosine kinases involved in various cancers, potentially leading to new treatment strategies for malignancies .

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of 2-(cyclohexyloxy)quinoline-3-carboxylic acid against multiple cancer cell lines. Results indicated significant inhibition of cell proliferation in MCF-7 and K562 cells with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects

In another study, the compound was tested for its anti-inflammatory properties in animal models of arthritis. The results showed a marked reduction in inflammatory markers and pain scores, supporting its potential use as an anti-inflammatory agent.

Mécanisme D'action

The mechanism of action of 2-(Cyclohexyloxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA or inhibit enzymes by binding to their active sites. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparaison Avec Des Composés Similaires

2-Ethyl-3-quinolinecarboxylic Acid Hydrochloride

- Synthesis: Prepared via a mild Lewis acid-mediated one-pot reaction using aryl aldehydes and symmetric ketones, yielding the quinoline skeleton .

- Structural Features : The ethyl group is a simple alkyl substituent, less bulky than cyclohexyloxy, leading to higher aqueous solubility.

- Physicochemical Properties :

- Higher solubility in polar solvents due to the hydrochloride salt form.

- Lower logP compared to 2-(cyclohexyloxy) derivative, reducing lipophilicity.

- Applications : Used in solid-phase synthesis due to its carboxylic acid moiety .

2-(Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives

- Synthesis: One-pot three-step reactions involving ethyl 2-(bromomethyl)quinoline-3-carboxylate and substituted salicylaldehydes, achieving yields of 55–82% .

- Moderate lipophilicity (logP ~3–4), intermediate between ethyl and cyclohexyloxy derivatives.

- Applications : Explored for antioxidant and antibacterial activities .

2-[(Naphthalen-yloxy)methyl]benzo[h]quinoline-3-carboxylic Acids

- Synthesis : One-pot Williamson ether synthesis and ester hydrolysis with naphthols, yielding 75–77% .

- Structural Features : Bulky naphthyloxymethyl groups increase steric hindrance and molecular weight compared to cyclohexyloxy.

- Physicochemical Properties :

- Reduced solubility in aqueous media due to extended aromaticity.

- Higher melting points (>250°C) owing to rigid fused-ring systems.

- Applications : Fluorescent properties exploited in materials science .

2-(Difluoromethyl)quinoline-3-carboxylic Acid

- Synthesis: Not detailed in evidence, but fluorinated analogs are typically synthesized via nucleophilic substitution or halogenation.

- Structural Features : Difluoromethyl group provides electronegativity and metabolic stability via C-F bonds.

- Physicochemical Properties: Increased acidity (pKa ~2.5–3.0) due to electron-withdrawing fluorine atoms. Enhanced bioavailability compared to non-fluorinated analogs .

4-Oxo-thiazeto[3,2-a]quinoline-3-carboxylic Acid Derivatives

- Synthesis: Friedel-Crafts acylation or cyclization reactions to form fused thiazeto-quinoline systems .

- Structural Features : Sulfur-containing fused rings introduce unique electronic and steric profiles.

- Physicochemical Properties: Moderate solubility in DMSO, poor in water. Potential for hydrogen bonding via the oxo group.

Activité Biologique

2-(Cyclohexyloxy)quinoline-3-carboxylic acid is a compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₉NO₃

- Molecular Weight : 301.35 g/mol

- Structure : The compound features a quinoline ring substituted with a cyclohexyloxy group and a carboxylic acid functional group, which contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that 2-(Cyclohexyloxy)quinoline-3-carboxylic acid exhibits notable antimicrobial activity. It has been shown to be effective against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has demonstrated potential as an anticancer agent. In vitro studies have indicated its ability to inhibit the growth of certain cancer cell lines, including breast cancer (MCF-7) cells. The mechanism appears to involve interaction with DNA, specifically binding to the minor groove, which disrupts cellular processes critical for cancer cell proliferation .

The biological activity of 2-(Cyclohexyloxy)quinoline-3-carboxylic acid is largely attributed to its interaction with DNA and various cellular targets. The compound is believed to act primarily through:

- DNA Binding : It binds selectively to the A/T minor groove of DNA, facilitating the disruption of normal replication and transcription processes .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and microbial growth, although further studies are needed to elucidate the exact pathways involved .

In Vitro Studies

A series of in vitro experiments have confirmed the compound's efficacy against cancer cell lines. For instance, studies involving the MCF-7 cell line demonstrated that treatment with varying concentrations of 2-(Cyclohexyloxy)quinoline-3-carboxylic acid resulted in a dose-dependent reduction in cell viability .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Case Studies

A notable case study highlighted the compound's potential in treating acute myeloid leukemia (AML). Researchers reported that derivatives of quinoline compounds, including 2-(Cyclohexyloxy)quinoline-3-carboxylic acid, showed promising results in inhibiting FLT-3-ITD phosphorylation in xenograft models, suggesting a pathway for therapeutic application in AML patients .

Comparative Analysis

To understand the uniqueness of 2-(Cyclohexyloxy)quinoline-3-carboxylic acid, it is beneficial to compare it with other similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-(Pentyloxy)quinoline-3-carboxylic acid | Similar quinoline core | Different alkoxy substituent |

| Chloroquine | Antimalarial drug | Stronger activity against malaria |

| Camptothecin | Potent anticancer properties | Specific inhibition of topoisomerase I |

The unique cyclohexyloxy substitution at the second position of the quinoline ring may enhance its biological activity compared to other derivatives.

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclohexyloxy protons at δ 3.5–4.5 ppm, carboxylic acid proton at δ 12–14 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though single-crystal growth may require slow evaporation in DMSO/water .

How should researchers safely handle and store 2-(Cyclohexyloxy)quinoline-3-carboxylic acid in laboratory settings?

Q. Basic Research Focus

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if aerosolization occurs .

- Storage : Keep in airtight containers under dry, inert conditions (argon/N₂ atmosphere) at 2–8°C to prevent hydrolysis .

- Spill management : Absorb with silica gel, avoid water to prevent dispersion, and dispose as hazardous waste .

What factors influence the stability of 2-(Cyclohexyloxy)quinoline-3-carboxylic acid under varying experimental conditions?

Q. Advanced Research Focus

- pH sensitivity : The carboxylic acid group may protonate/deprotonate in acidic/basic media, altering solubility. Stability assays (e.g., HPLC at pH 2–12) are recommended .

- Thermal degradation : TGA/DSC analysis reveals decomposition above 200°C; avoid prolonged heating during synthesis .

- Light sensitivity : UV-Vis studies show photodegradation at λ < 400 nm; use amber glassware for storage .

How can researchers design assays to evaluate the biological activity of 2-(Cyclohexyloxy)quinoline-3-carboxylic acid?

Q. Advanced Research Focus

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria using broth microdilution .

- Anticancer assays : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .

- Mechanistic studies : Use molecular docking (AutoDock Vina) to predict binding to targets like DNA gyrase or topoisomerase IV .

How should conflicting hazard data (e.g., GHS classification discrepancies) for this compound be resolved?

Q. Advanced Research Focus

- Empirical testing : Perform acute toxicity assays (e.g., zebrafish embryo toxicity) if SDS data are inconsistent .

- Literature cross-referencing : Compare with structurally analogous compounds (e.g., 3-Chloroquinoxaline-2-carboxylic acid ) for hazard extrapolation.

- Precautionary principle : Assume moderate toxicity until validated; implement fume hoods and emergency showers .

What computational strategies can predict the reactivity and metabolic pathways of 2-(Cyclohexyloxy)quinoline-3-carboxylic acid?

Q. Advanced Research Focus

- DFT calculations : Gaussian 16 for HOMO/LUMO analysis to identify electrophilic sites prone to nucleophilic attack .

- ADMET prediction : Use SwissADME or admetSAR to estimate bioavailability, CYP450 metabolism, and potential toxicity .

- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation by CYP3A4, glucuronidation) using MetaSite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.